N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with ethoxy and phenyl groups, linked to a benzodioxole moiety through a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of ethoxy and phenyl substituents. The final step involves coupling the quinoline derivative with a benzodioxole carboxylic acid derivative under amide bond-forming conditions. Common reagents used in these reactions include ethyl iodide, phenylboronic acid, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The reaction conditions are carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxole moiety is known to interact with biological macromolecules, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxy-2-phenylquinolin-6-YL)-3,4,5-trimethoxybenzamide
- N-(4-Ethoxy-2-phenylquinolin-6-YL)-4-methoxybenzamide
- N-(4-Ethoxy-2-phenylquinolin-6-YL)-N’-(4-fluorophenyl)urea
Uniqueness
N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a quinoline core and a benzodioxole moiety. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-ethoxy-2-phenylquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-2-29-23-14-21(16-6-4-3-5-7-16)27-20-10-9-18(13-19(20)23)26-25(28)17-8-11-22-24(12-17)31-15-30-22/h3-14H,2,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBKFDMFTGLFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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